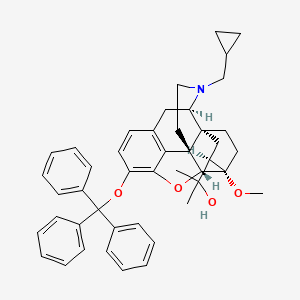

3-O-Trityl-diprenorphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

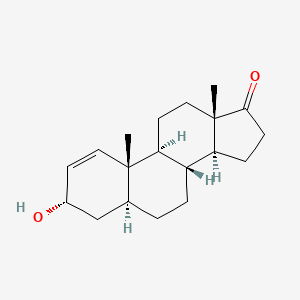

3-O-Trityl-diprenorphine is a chemical compound with the formula C45H49NO4 . It has a molecular weight of 667.87 and a predicted density of 1.28±0.1 g/cm3 .

Synthesis Analysis

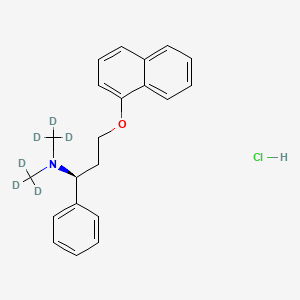

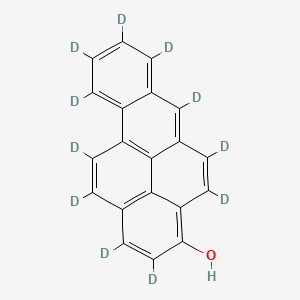

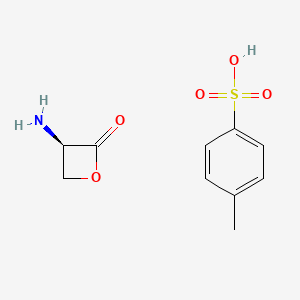

The synthesis of 3-O-Trityl-diprenorphine involves a nucleophilic one-pot, two-step radiosynthesis process . This process uses a novel precursor, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN), also known as the Henriksen precursor .Molecular Structure Analysis

3-O-Trityl-diprenorphine contains a total of 108 bonds, including 59 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 24 aromatic bonds, and various ring structures .Physical And Chemical Properties Analysis

3-O-Trityl-diprenorphine has a molecular weight of 667.87 and a predicted density of 1.28±0.1 g/cm3 . Further physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique

Radiosyntheses for PET Imaging

3-O-Trityl-diprenorphine is utilized in the automated radiosynthesis of [6-O-methyl-11C]diprenorphine, a radioligand for studying the opioid receptor system in vivo with positron emission tomography (PET). The base-stable, acid labile trityl protecting group in this synthesis minimizes byproduct formation and enhances reproducibility (Luthra et al., 1994).

Opiate Receptor Binding Studies

Studies have used 3-O-Trityl-diprenorphine derivatives to investigate opiate receptor binding both in vitro and in vivo. For instance, [3H]diprenorphine has been utilized to understand the saturability and occupancy of opiate receptor sites in various animal models, providing insights into the opioid receptor system's complexity and functionality (Sadee et al., 1982).

Autoradiographic Localization of Opiate Receptors

Radioautographic techniques using tritiated diprenorphine have enabled precise mapping of opiate receptors in rat brains. This has significantly contributed to the understanding of the anatomic distribution of receptors, revealing novel observations in receptor distribution in areas like the thalamus and periaquaductal gray matter (Pearson et al., 1980).

Visualization of Receptor Distribution in Pain Studies

3-O-Trityl-diprenorphine derivatives have been instrumental in visualizing changes in opioid receptor binding in conditions like trigeminal neuralgia. PET studies using these derivatives have shown changes in receptor occupancy and distribution, correlating with pain relief and changes in mental states like anxiety and depression (Jones et al., 1999).

Investigating Effects of Metal Ions on Opiate Receptors

Research utilizing [3H]diprenorphine has explored the impact of various metal ions on the opiate receptor. These studies have helped in understanding how elements like Ca-II, Cu-II, and Mg-II influence receptor binding rate constants and capacity, shedding light on potential physiological functions in the regulation of the opiate receptor (Sadee et al., 1982).

Understanding Opiate Receptor Function in Cardiovascular Regulation

Studies on rat hearts using [3H]diprenorphine have revealed insights into the role of opiate receptors in cardiovascular processes. These findings suggest the physiological activity of diprenorphine binding sites in the heart, potentially involved in regulating peripheral cardiovascular processes, especially under conditions like hemorrhagic shock (Krumins et al., 1985).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for 3-O-Trityl-diprenorphine involve its use in the synthesis of the popular opioid receptor radioligand 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) for PET imaging of brain opioid receptors . This could potentially enhance the accessibility of [18F]FE-DPN for such studies .

Propriétés

IUPAC Name |

2-[(1R,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-15-methoxy-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49NO4/c1-41(2,47)36-28-42-23-24-44(36,48-3)40-43(42)25-26-46(29-30-19-20-30)37(42)27-31-21-22-35(39(49-40)38(31)43)50-45(32-13-7-4-8-14-32,33-15-9-5-10-16-33)34-17-11-6-12-18-34/h4-18,21-22,30,36-37,40,47H,19-20,23-29H2,1-3H3/t36-,37-,40-,42+,43+,44+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKBBYANVCGZHV-GGRBNYHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1C[C@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Trityl-diprenorphine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylbenz[a]anthracene-d3](/img/no-structure.png)

![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)